molecular formula C20H14N2O B11836695 5-Quinoxalinol, 2,3-diphenyl- CAS No. 102554-55-2

5-Quinoxalinol, 2,3-diphenyl-

Cat. No.: B11836695
CAS No.: 102554-55-2
M. Wt: 298.3 g/mol
InChI Key: GPSSFUQWADPKPP-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C20H14N2O It is a derivative of quinoxaline, characterized by the presence of two phenyl groups at positions 2 and 3, and a hydroxyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenylquinoxalin-5-ol typically involves the condensation of benzil with o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2,3-diphenylquinoxalin-5-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylquinoxalin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group in quinoxaline derivatives can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the quinoxaline core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Diphenylquinoxalin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and optoelectronic materials.

Mechanism of Action

The mechanism of action of 2,3-diphenylquinoxalin-5-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,3-Diphenylquinoxalin-5-ol can be compared with other quinoxaline derivatives:

Conclusion

2,3-Diphenylquinoxalin-5-ol is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new materials and therapeutic agents.

Biological Activity

5-Quinoxalinol, 2,3-diphenyl- (CAS No. 102554-55-2) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the available literature.

Molecular Structure:

  • Molecular Formula: C17H14N2O
  • Molecular Weight: 266.31 g/mol
  • IUPAC Name: 5-Quinoxalinol, 2,3-diphenyl-

Biological Activities

5-Quinoxalinol, 2,3-diphenyl- has been studied for various biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that this compound exhibits significant antimicrobial properties against a variety of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.
  • Anticancer Properties
    • Research indicates that 5-Quinoxalinol derivatives can induce apoptosis in cancer cells. In vitro studies have revealed that these compounds can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects
    • The compound has been observed to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases.
  • Enzyme Inhibition
    • 5-Quinoxalinol has been identified as a potential inhibitor of several enzymes involved in metabolic processes, which could be beneficial for conditions like diabetes and obesity.

The biological effects of 5-Quinoxalinol are attributed to its ability to interact with specific molecular targets:

  • Receptor Binding: The compound can bind to various receptors in the body, leading to altered signaling pathways that affect cell growth and inflammation.
  • Enzyme Interaction: It inhibits key enzymes by binding to their active sites, preventing substrate access and subsequent biochemical reactions.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against multiple pathogens
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme inhibitionInhibits metabolic enzymes

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of various quinoxaline derivatives, including 5-Quinoxalinol. The results indicated a dose-dependent reduction in cell viability in human breast cancer cell lines (MCF-7). The study concluded that the compound's mechanism involves the activation of apoptotic pathways through caspase activation.

Case Study: Antimicrobial Efficacy

A separate study assessed the antimicrobial activity of 5-Quinoxalinol against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing that the compound effectively inhibited bacterial growth at concentrations as low as 32 µg/mL.

Properties

CAS No.

102554-55-2

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2,3-diphenylquinoxalin-5-ol

InChI

InChI=1S/C20H14N2O/c23-17-13-7-12-16-20(17)22-19(15-10-5-2-6-11-15)18(21-16)14-8-3-1-4-9-14/h1-13,23H

InChI Key

GPSSFUQWADPKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)O)N=C2C4=CC=CC=C4

Origin of Product

United States

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